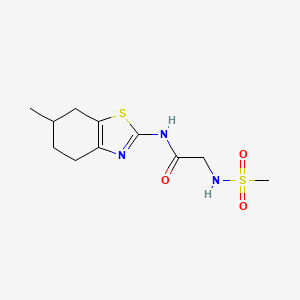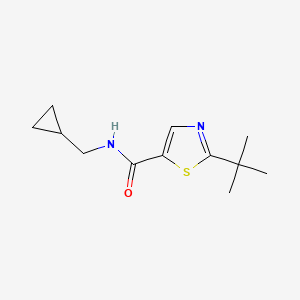![molecular formula C14H18N2O3 B7531706 N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B7531706.png)
N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and drug discovery. MPAC is a white crystalline powder that is soluble in water and has a molecular weight of 314.36 g/mol.
Mecanismo De Acción
N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide works by inhibiting the activity of certain enzymes and proteins involved in various cellular processes, including cell proliferation and apoptosis. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which can lead to cell damage and death. N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide in lab experiments is its ability to inhibit the activity of HDACs, which play a crucial role in the regulation of gene expression. This makes it a valuable tool for studying the effects of gene expression on various cellular processes. However, one of the limitations of using N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide in lab experiments is its potential toxicity, which can lead to cell death and affect the accuracy of the results.
Direcciones Futuras
There are several future directions for research involving N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide. One area of research is the development of N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of research is the use of N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide as a diagnostic tool in medical imaging. Additionally, further research is needed to better understand the mechanism of action of N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide and its potential side effects.
Métodos De Síntesis
N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-nitrobenzoic acid with pyrrolidine-1-carbonyl chloride in the presence of a base to form the intermediate 2-methoxy-5-(pyrrolidine-1-carbonyl)benzoic acid. This intermediate is then coupled with acetic anhydride to form the final product, N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide has been extensively studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for drug development. N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide has also been studied for its potential use as a diagnostic tool in medical imaging.
Propiedades
IUPAC Name |
N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)15-12-9-11(5-6-13(12)19-2)14(18)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDGXXMHBJJIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-1-[2-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]pyrrolidin-1-yl]ethanone](/img/structure/B7531626.png)
![1-Methyl-3-[(2-morpholin-4-ylphenyl)methyl]urea](/img/structure/B7531632.png)


![2-tert-butyl-N-[(2-methylpyrazol-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531664.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531669.png)

![3-(3-Fluoro-4-methylphenyl)-5-[1-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B7531683.png)
![N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-2-propoxyacetamide](/img/structure/B7531691.png)
![N-[1-[2-(3,3-dimethylmorpholin-4-yl)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7531711.png)
![4-[2-[2,3-dihydro-1H-inden-2-yl(methyl)amino]acetyl]-3,3-dimethyl-1H-quinoxalin-2-one](/img/structure/B7531723.png)
![4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7531726.png)
![(4-Chlorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7531740.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenoxyacetamide](/img/structure/B7531741.png)